

Discovery and history of 3-acetoxy-2-butanone

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Compound of Interest

Compound Name: *Acetoin acetate*

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An In-Depth Technical Guide to 3-Acetoxy-2-butanone

Abstract

This technical guide provides a comprehensive overview of 3-acetoxy-2-butanone (CAS 4906-24-5), a significant compound in the flavor and fragrance industries and a versatile intermediate in organic synthesis. While a singular moment of discovery is not prominently documented, its history is intrinsically linked to the study of its precursor, acetoin (3-hydroxy-2-butanone), a common fermentation byproduct. This document details the compound's physicochemical properties, outlines a standard laboratory synthesis protocol, describes modern analytical characterization techniques, and discusses its applications and safety profile. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights into the chemistry and utility of this molecule.

Introduction and Chemical Identity

3-Acetoxy-2-butanone, also known as **acetoin acetate**, is a carboxylic ester and a ketone.^[1] It is a colorless to slightly yellow liquid recognized for its pleasant, fruity, and creamy odor.^{[2][3]} This sensory profile has established it as a valuable flavoring agent in the food and beverage industry, particularly for dairy, milk, and fruit flavor formulations.^{[1][2]} Beyond its organoleptic properties, its bifunctional nature—containing both a ketone and an ester group—makes it a useful building block in various organic syntheses.^[2]

The compound occurs naturally and has been identified in a variety of foods and beverages, including pineapple, roasted chicken, red wine, cocoa, and pawpaw fruit, which contributes to the complex flavor profiles of these products.^[1]

Key Identifiers:

- IUPAC Name: 3-oxobutan-2-yl acetate[4]
- Synonyms: **Acetoin acetate**, 2-Acetoxy-3-butanone, Acetyl methyl carbonyl acetate[2][4][5]
- CAS Number: 4906-24-5[2]
- Molecular Formula: C₆H₁₀O₃[2]
- Molecular Weight: 130.14 g/mol [4][6]

Historical Context and Emergence

The history of 3-acetoxy-2-butanone is not marked by a singular, celebrated discovery but rather by a logical extension of well-established organic chemistry. Its direct precursor is 3-hydroxy-2-butanone, commonly known as acetoin. Acetoin itself is a prominent molecule in biochemistry, famously identified as a key metabolic product in the Voges-Proskauer test for bacterial identification. It is produced through the fermentation of sugars by various microorganisms.

The synthesis of 3-acetoxy-2-butanone is a straightforward esterification (specifically, an acetylation) of the secondary alcohol group in acetoin. This type of reaction, using reagents like acetic anhydride or acetyl chloride, has been a fundamental tool in organic chemistry since the 19th century. Therefore, it is highly probable that 3-acetoxy-2-butanone was first synthesized as a derivative of acetoin during systematic studies of this important biological metabolite. Its emergence as a commercial product was driven by the demand for new flavor and fragrance compounds in the mid-20th century, a period of significant growth for the food additive industry.

Physicochemical Properties

The physical and chemical characteristics of 3-acetoxy-2-butanone are critical for its application, storage, and handling. The data below has been compiled from various chemical suppliers and databases.

Property	Value	References
Appearance	Colorless to slightly yellow liquid	[2][4]
Odor	Pungent, sweet, creamy, buttery, fruity	[1][2][3]
Boiling Point	56-58 °C at 30 mmHg; 74-75 °C at 20 mmHg	[1][4]
Flash Point	66 °C (150.8 °F) - Closed Cup	[1][7]
Density	~1.022 - 1.032 g/mL at 25 °C	[7]
Refractive Index	~1.4105 - 1.4155 at 20 °C	[7][8]
Solubility	Partially soluble in water; soluble in propylene glycol	[2][3]
Vapor Pressure	1.945 mmHg at 25 °C (estimated)	[9]

Synthesis and Manufacturing

The primary route for synthesizing 3-acetoxy-2-butanone is the acetylation of its parent alcohol, 3-hydroxy-2-butanone (acetoin). This reaction is a classic example of ester formation.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need for efficiency, selectivity, and ease of purification.

- **Acetylation Agent:** Acetic anhydride is commonly used as it is inexpensive, effective, and the byproduct, acetic acid, is easily removed. Acetyl chloride could also be used but is more corrosive and moisture-sensitive.
- **Catalyst:** A base catalyst, such as pyridine or a tertiary amine, is often employed. It serves two purposes: it activates the alcohol for nucleophilic attack and neutralizes the acidic byproduct (acetic acid), driving the reaction to completion.

- **Solvent:** The reaction can often be run neat (without a separate solvent) if the reactants are liquid. If a solvent is needed, an aprotic solvent that does not react with the anhydride, such as dichloromethane or diethyl ether, is chosen.
- **Workup and Purification:** The workup is designed to remove the catalyst and any remaining reagents. An aqueous wash removes the water-soluble catalyst and acetic acid. The final product is typically purified by distillation under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis of 3-acetoxy-2-butanone from acetoin.

Materials:

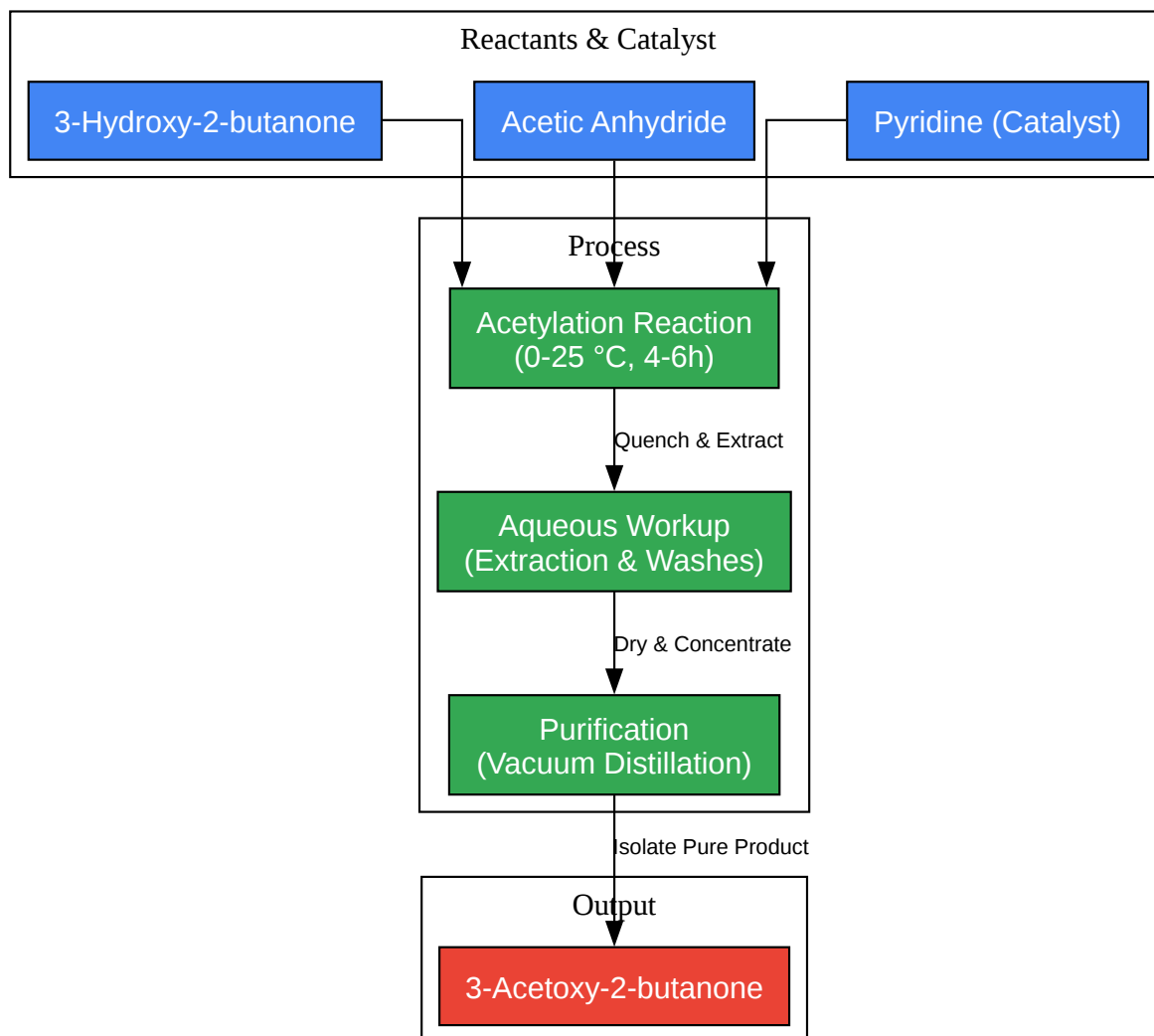
- 3-Hydroxy-2-butanone (Acetoin), 90% or higher purity
- Acetic Anhydride, 98% or higher purity
- Pyridine, anhydrous
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxy-2-butanone (0.5 mol) and pyridine (0.6 mol).
- **Addition of Reagent:** Cool the mixture in an ice bath. Slowly add acetic anhydride (0.6 mol) dropwise to the stirred solution. The addition should be controlled to keep the temperature below 20 °C.

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup - Quenching and Extraction:** Transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of water, 3 x 50 mL of saturated sodium bicarbonate solution (to remove acetic acid and pyridine), and finally with 50 mL of brine.
- **Drying and Concentration:** Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation to yield 3-acetoxy-2-butanone as a clear liquid.

Synthesis Workflow Diagram



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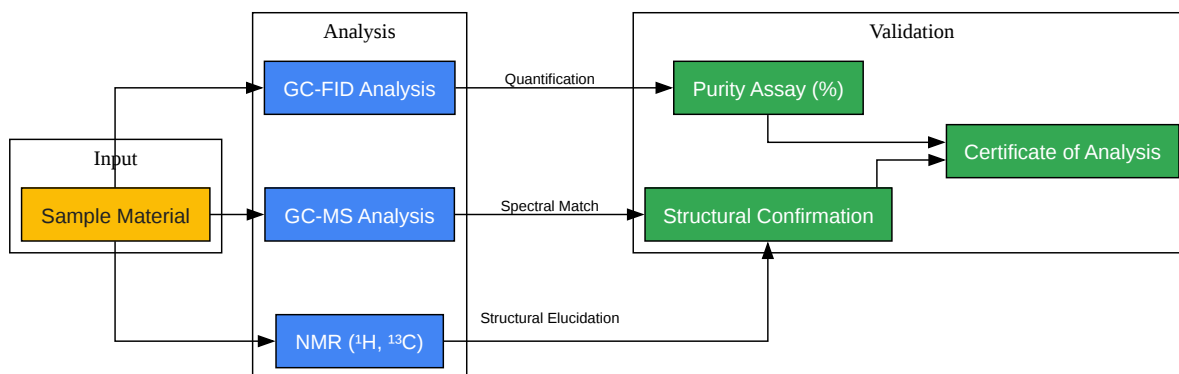
Caption: Workflow for the laboratory synthesis of 3-acetoxy-2-butanone.

Analytical Characterization

Ensuring the identity and purity of 3-acetoxy-2-butanone is paramount, especially for its use in food products and as a pharmaceutical intermediate. A multi-technique approach provides a self-validating system.

- **Gas Chromatography (GC):** GC is the primary technique for assessing purity and for quantification. A non-polar or mid-polar capillary column is typically used, coupled with a Flame Ionization Detector (FID) for its robust and linear response. The retention time of the analyte is compared against a certified reference standard.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the gold standard for unambiguous identification. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint. This pattern can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy provide detailed structural information. For 3-acetoxy-2-butanone, the proton NMR would show distinct signals for the three different methyl groups and the single methine proton, with characteristic chemical shifts and coupling patterns confirming the connectivity.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present. The spectrum of 3-acetoxy-2-butanone will exhibit strong characteristic absorption bands for the C=O stretching of the ketone (around 1715 cm^{-1}) and the C=O stretching of the ester (around 1740 cm^{-1}), as well as C-O stretching bands.

Analytical Workflow Diagram



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Caption: A typical workflow for the analytical validation of 3-acetoxy-2-butanone.

Applications and Significance

- **Flavor and Fragrance:** The primary application of 3-acetoxy-2-butanone is as a food-grade flavoring agent.[2] It is valued for imparting sweet, fruity, and creamy notes and is used in products like baked goods, dairy products, chewing gum, and beverages.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[1][4]
- **Intermediate in Organic Synthesis:** The presence of both a ketone and an ester allows for diverse chemical transformations. The ketone can undergo reactions such as reduction, condensation, or enolate formation, while the ester can be hydrolyzed or transesterified. This makes it a versatile starting material for synthesizing more complex molecules, including pharmaceuticals and other specialty chemicals.[2]

Safety and Toxicology

Proper handling of 3-acetoxy-2-butanone is essential in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).

- GHS Classification: The compound is classified as a combustible liquid.[10] Some suppliers may also include warnings for skin irritation.[4]
- Handling Precautions: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10]
- Storage: Store in a cool, well-ventilated place in tightly closed containers.[10]
- Toxicity: Acute toxicity data is limited, but the compound is not considered highly toxic under normal conditions of use. It is not considered harmful to aquatic organisms.[10] As a JECFA-approved flavoring agent, it has a history of safe use in food at low concentrations.[4]

Conclusion

3-Acetoxy-2-butanone is a compound with significant industrial value, bridging the worlds of biochemistry and synthetic chemistry. While its discovery was an evolutionary step rather than a revolutionary leap, its utility is clear. Its pleasant sensory characteristics have secured its place in the flavor industry, and its chemical functionality ensures its continued relevance as a synthetic intermediate. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, is crucial for professionals leveraging this versatile molecule in research and development.

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